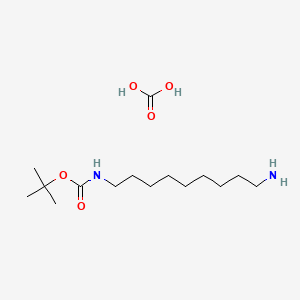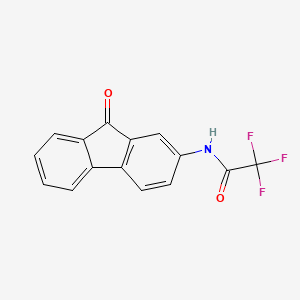
2-Trifluoroacetylaminofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoroacetylaminofluoren-9-one is a chemical compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol . It is a derivative of fluorene, characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. This compound is known for its applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Lewis acids such as boron trifluoride etherate
Temperature: Room temperature to reflux conditions
A general synthetic route can be described as follows:
- Dissolve the fluorene derivative in a suitable solvent.
- Add trifluoroacetic anhydride dropwise while stirring.
- Introduce the catalyst and maintain the reaction mixture at the desired temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- The organic layer is dried, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenes
Wissenschaftliche Forschungsanwendungen
2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: A known carcinogen used in cancer research.
2-Formylaminofluorene: Studied for its chemical reactivity and biological effects.
2,7-Dinitrofluorene: Explored for its applications in materials science.
Uniqueness
2-Trifluoroacetylaminofluoren-9-one stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
318-22-9 |
|---|---|
Molekularformel |
C15H8F3NO2 |
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21) |
InChI-Schlüssel |
JBUUOKOKZCHZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


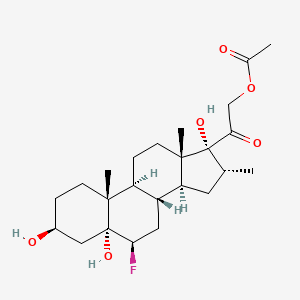
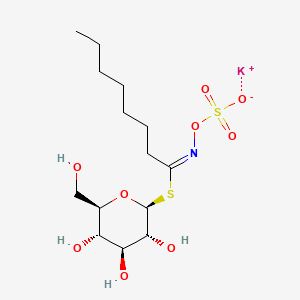
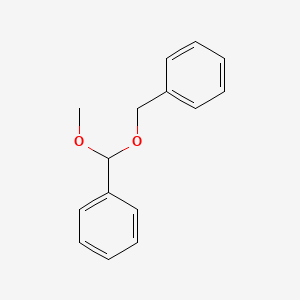
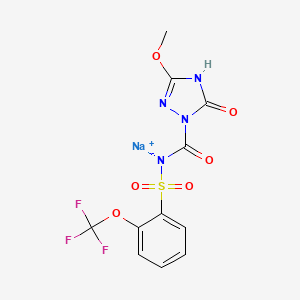
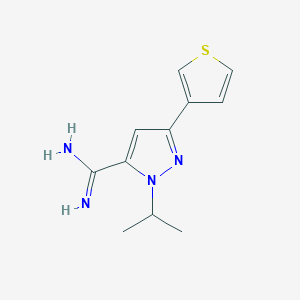
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
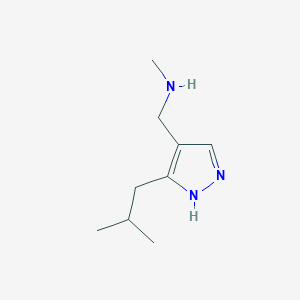

![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
